molecular formula C15H14ClFN4O B5349076 2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine

2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine

Katalognummer B5349076
Molekulargewicht: 320.75 g/mol
InChI-Schlüssel: QQOYSUKQOUIOGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a crucial role in regulating the transport of chloride ions across the cell membrane. CFTR(inh)-172 has been found to be effective in blocking the activity of CFTR protein, which makes it a promising candidate for the treatment of cystic fibrosis and other related disorders.

Wirkmechanismus

CFTR(inh)-172 works by binding to the regulatory domain of CFTR protein, which prevents the opening of the chloride channel. This inhibition of CFTR activity leads to a decrease in the transport of chloride ions across the cell membrane, which helps in reducing the symptoms of cystic fibrosis. CFTR(inh)-172 has been found to be highly selective for CFTR protein and does not affect other ion channels.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have several biochemical and physiological effects. It has been found to be effective in reducing the secretion of mucus in the lungs, which is a major symptom of cystic fibrosis. CFTR(inh)-172 has also been found to improve the function of pancreatic cells, which are affected in cystic fibrosis patients. In addition, CFTR(inh)-172 has been shown to have anti-inflammatory effects, which can help in reducing the inflammation in the lungs of cystic fibrosis patients.

Vorteile Und Einschränkungen Für Laborexperimente

CFTR(inh)-172 has several advantages for lab experiments. It is a highly selective inhibitor of CFTR protein, which makes it a useful tool for studying the role of CFTR in various biological processes. CFTR(inh)-172 has also been shown to be stable and can be easily synthesized in large quantities. However, one of the limitations of CFTR(inh)-172 is that it is not effective in all types of cystic fibrosis mutations. It has been found to be effective in blocking the activity of CFTR protein in some mutations, but not in others.

Zukünftige Richtungen

There are several future directions for the research on CFTR(inh)-172. One of the areas of focus is the development of more selective and potent inhibitors of CFTR protein. This can help in improving the efficacy of the treatment for cystic fibrosis and other related disorders. Another direction is the study of the long-term effects of CFTR(inh)-172 on the function of CFTR protein and other ion channels. This can help in understanding the safety and efficacy of CFTR(inh)-172 as a potential therapeutic agent. Finally, the development of new drug delivery systems for CFTR(inh)-172 can help in improving the bioavailability and efficacy of the drug.

Synthesemethoden

The synthesis of CFTR(inh)-172 involves several steps, starting with the reaction between 2-chloro-4-fluorobenzoyl chloride and piperazine to form 2-chloro-4-fluorobenzoylpiperazine. This intermediate compound is then reacted with 2-cyanopyrimidine to produce CFTR(inh)-172. The synthesis process of CFTR(inh)-172 has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

CFTR(inh)-172 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been found to be effective in blocking the activity of CFTR protein, which is defective in cystic fibrosis patients. This inhibition of CFTR activity can help in reducing the symptoms of cystic fibrosis and improving the quality of life of patients.

Eigenschaften

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O/c16-13-10-11(17)2-3-12(13)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOYSUKQOUIOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.